(S)-Methyl 4-benzylmorpholine-3-carboxylate is classified as:
The synthesis of (S)-Methyl 4-benzylmorpholine-3-carboxylate typically involves several key steps:
For industrial applications, this synthetic route can be scaled up using continuous flow reactors to optimize yield and purity while maintaining consistent reaction conditions.
The molecular structure of (S)-Methyl 4-benzylmorpholine-3-carboxylate can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of synthesized compounds .
(S)-Methyl 4-benzylmorpholine-3-carboxylate can participate in various chemical reactions:
The specific products formed depend on the reaction conditions and reagents used .
The mechanism of action for (S)-Methyl 4-benzylmorpholine-3-carboxylate involves its interaction with biological targets such as enzymes or receptors:
Research indicates that compounds with similar structures often exhibit diverse biological activities, including antimicrobial and anticancer properties .
The physical and chemical properties of (S)-Methyl 4-benzylmorpholine-3-carboxylate include:
These properties are crucial for determining its behavior in various applications, especially in pharmaceutical formulations .
(S)-Methyl 4-benzylmorpholine-3-carboxylate has several important applications in scientific research:
(S)-Methyl 4-benzylmorpholine-3-carboxylate features a morpholine ring—a six-membered heterocycle containing oxygen and nitrogen atoms—with distinct substituents at positions 3 and 4. The C3 position bears a methoxycarbonyl group (–COOCH₃), while C4 is modified with a benzyl group (–CH₂C₆H₅). This arrangement creates a chiral center at C3, critical for its stereoselective interactions. The morpholine ring adopts a chair conformation, minimizing steric strain. The benzyl group extends equatorially, reducing 1,3-diaxial interactions, while the ester group at C3 influences ring polarity and hydrogen-bonding capacity [1] [2].
Table 1: Key Molecular Parameters
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₁₃H₁₇NO₃ | [1] |
Molecular Weight | 235.28 g/mol | [1] |
Boiling Point | 314.5 ± 37.0 °C (760 mmHg) | [1] |
LogP (Predicted) | ~2.1 | Calculated from structure |
Hydrogen Bond Acceptors | 3 | [2] |
Hydrogen Bond Donors | 0 | [2] |
NMR Spectroscopy (400 MHz, CDCl₃):
IR Spectroscopy (KBr, cm⁻¹):
Mass Spectrometry:
Table 2: Characteristic NMR Assignments
Atom Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity |
---|---|---|---|
Morpholine C-3 | 4.05–3.95 | 58.7 | multiplet |
–OCH₃ | 3.75 | 52.1 | singlet |
–CH₂Ph | 2.75–2.65 | 46.2 | multiplet |
Ph-H (ortho) | 7.30 | 128.3 | multiplet |
C=O | – | 172.5 | – |
Synthesis typically begins with enantiopure precursors to preserve chiral integrity. A common approach involves:
Key reactions:
Table 3: Synthetic Intermediates
Compound Name | CAS Number | Role in Synthesis |
---|---|---|
(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 106910-79-6 | Precursor to ester derivative |
Methyl 4-benzylmorpholine-2-carboxylate | 135782-29-5 | Regioisomeric reference compound |
The (S)-enantiomer is a key intermediate for norepinephrine reuptake inhibitors (NRIs), such as reboxetine analogs. Its morpholine scaffold mimics transition states in enzymatic binding pockets, while the benzyl group enhances lipophilicity for blood-brain barrier penetration [3] .
The fixed (S)-configuration directs diastereoselective reactions. For example, enolate alkylations at C3 proceed with diastereomeric ratios >8:1, useful for β-amino acid synthesis .
The benzyl group can be tritiated (³H) or fluorinated (¹⁸F) for PET tracers targeting neurotransmitter transporters, leveraging the morpholine’s affinity for neural targets [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7